molecular formula C9H13Cl2IN2O B560223 (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride CAS No. 1217837-17-6

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride

Cat. No.: B560223
CAS No.: 1217837-17-6
M. Wt: 363.02 g/mol
InChI Key: ZJVVFYWEBSHGBV-JZGIKJSDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-A-85380 dihydrochloride involves several steps, starting with the preparation of 3-(2-azetidinylmethoxy)-5-iodopyridine. This intermediate is then converted to the dihydrochloride salt form. The reaction conditions typically involve the use of organic solvents and reagents such as iodine and azetidine .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods would also involve stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-A-85380 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs .

Properties

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVVFYWEBSHGBV-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CC(=CN=C2)I.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217837-17-6
Record name Pyridine, 3-[(2S)-2-azetidinylmethoxy]-5-iodo-, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Reactant of Route 2
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Reactant of Route 5
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Reactant of Route 6
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of 5-Iodo-A-85380 dihydrochloride in the nervous system?

A1: 5-Iodo-A-85380 dihydrochloride acts as a selective agonist for α4β2 nAChRs [2, 3]. These receptors are ligand-gated ion channels that, upon activation by agonists like 5-Iodo-A-85380 dihydrochloride, undergo a conformational change, allowing the influx of cations, primarily sodium and calcium, into the neuron. This influx depolarizes the neuronal membrane, potentially leading to the release of various neurotransmitters.

Q2: The studies mention that β-amyloid (Aβ) can modulate the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release. Can you elaborate on this interaction?

A2: Studies have shown that Aβ, a peptide implicated in Alzheimer's disease, can significantly impact the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release in the hippocampus [1, 2]. Specifically, Aβ was found to be ineffective in modulating the release of glycine evoked by 5-Iodo-A-85380 dihydrochloride, suggesting that Aβ does not directly interact with α4β2 nAChRs [2]. This highlights the complex interplay between Aβ and cholinergic signaling pathways, potentially contributing to the cognitive impairments observed in Alzheimer's disease.

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